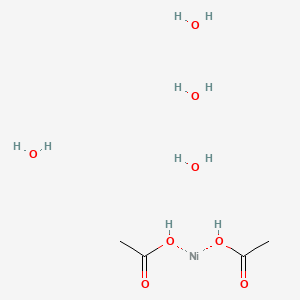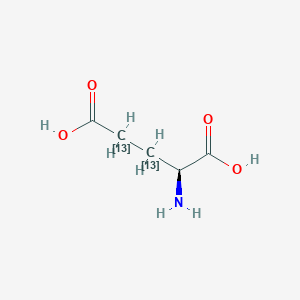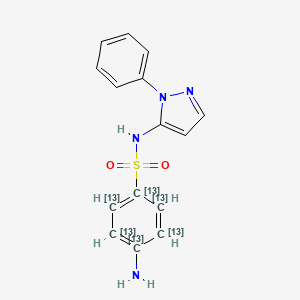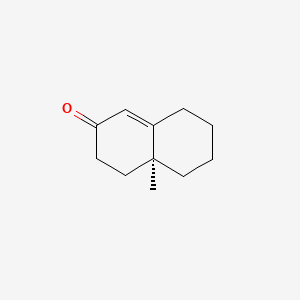
acetic acid;nickel;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows:
NiCO3+2CH3CO2H+3H2O→Ni(CH3CO2)2⋅4H2O+CO2
The green tetrahydrate form is obtained by crystallization from the solution .
Industrial Production Methods
In industrial settings, nickel(II) acetate tetrahydrate is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in acetic acid. The resulting solution is then evaporated to yield the tetrahydrate crystals .
化学反応の分析
Types of Reactions
Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) acetate can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal or lower oxidation state nickel compounds.
Substitution: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other carboxylates or amines.
Major Products Formed
Oxidation: Nickel(III) acetate or other nickel(III) complexes.
Reduction: Nickel metal or nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
科学的研究の応用
Nickel(II) acetate tetrahydrate has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
作用機序
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves coordination chemistry. The central nickel ion coordinates with ligands, such as water and acetate, forming an octahedral geometry. This coordination allows the compound to participate in various chemical reactions, including catalysis and ligand exchange .
類似化合物との比較
Nickel(II) acetate tetrahydrate can be compared with other nickel(II) compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike nickel(II) acetate, nickel(II) chloride is more soluble in water and is commonly used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) acetate tetrahydrate is unique due to its specific coordination geometry and its use in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds .
特性
分子式 |
C4H16NiO8 |
|---|---|
分子量 |
250.86 g/mol |
IUPAC名 |
acetic acid;nickel;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChIキー |
YKSWGSVYHJIPLM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)





![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

